molecular formula C20H29N3O B13997044 Benzamide, N-[bis(cyclohexylamino)methylene]- CAS No. 6074-63-1

Benzamide, N-[bis(cyclohexylamino)methylene]-

Cat. No.: B13997044
CAS No.: 6074-63-1
M. Wt: 327.5 g/mol
InChI Key: RZPSHHIAZGMUGJ-UHFFFAOYSA-N
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Description

The compound Benzamide, N-[bis(cyclohexylamino)methylene]- features a benzamide core substituted with a bis(cyclohexylamino)methylene group. For example, N-(bis(cyclohexylamino)methylene)-4-methylbenzenesulfonamide (4c) () shares the bis(cyclohexylamino)methylene group but replaces benzamide with a sulfonamide. Its NMR data (¹H: δ 7.77–1.16 ppm; ¹³C: δ 153.6–21.4 ppm) and IR (ν 3340 cm⁻¹ for N-H stretch) highlight the influence of cyclohexyl groups on steric and electronic properties.

Properties

CAS No.

6074-63-1

Molecular Formula

C20H29N3O

Molecular Weight

327.5 g/mol

IUPAC Name

N-(N,N'-dicyclohexylcarbamimidoyl)benzamide

InChI

InChI=1S/C20H29N3O/c24-19(16-10-4-1-5-11-16)23-20(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H2,21,22,23,24)

InChI Key

RZPSHHIAZGMUGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Benzamide, N-[bis(cyclohexylamino)methylene]- typically involves the formation of the guanidine moiety (bis(cyclohexylamino)methylene group) followed by its incorporation onto the benzamide framework. Key approaches include:

Specific Synthetic Routes

One-Pot Iodine-Mediated Multi-Component Synthesis
  • Reagents: Benzoyl chloride, cyclohexylamine, molecular iodine (I2), base.
  • Conditions: Mild reaction conditions, short reaction times.
  • Mechanism:
    Initial formation of benzoyl amide via reaction of benzoyl chloride and cyclohexylamine, followed by iodine-mediated guanylation to introduce the bis(cyclohexylamino)methylene group.
  • Advantages:
    High yields, environmentally benign, functional group tolerance, convenient workup.
  • Yields: Moderate to excellent yields reported.
Parameter Details
Reagents Benzoyl chloride, cyclohexylamine, I2
Conditions Mild, one-pot
Reaction time Short
Yield Moderate to excellent
Advantages Mild, eco-friendly, high yield
Guanidine Formation via Guanylation of Benzoylthioureas
  • Reagents: Benzoylthioureas, tert-butyl hydroperoxide (tBuOOH), amines.
  • Conditions: One-pot reaction, no cumbersome purification.
  • Mechanism:
    Oxidative guanylation of benzoylthioureas leads to benzoylguanidines, which can be further manipulated to yield bis(cyclohexylamino)methylene derivatives.
  • Yields: Good yields and high purity after recrystallization.
Parameter Details
Reagents Benzoylthioureas, tBuOOH, amines
Conditions One-pot, mild
Yield Good
Purity High after recrystallization

Mechanistic Insights and Theoretical Considerations

  • Superelectrophilic Activation:
    The key intermediate in the superacid-catalyzed synthesis is a diprotonated guanidinium species with enhanced electrophilicity, which facilitates aromatic substitution.

  • Protonation Sites:
    Protonation occurs preferentially at the guanidine nitrogen atoms, stabilizing the cation and promoting reaction with arenes.

  • Reaction Pathway:
    The electrophilic aromatic substitution proceeds via formation of a nitrilium ion intermediate, followed by hydrolysis to benzamide.

  • Computational Data:
    Density functional theory (DFT) calculations at B3LYP/6-311G** level support the stability of the diprotonated intermediate and the feasibility of the reaction pathway.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Mechanism Yield (%) Advantages Limitations
Superacid-Catalyzed Friedel-Crafts Cyanoguanidine + CF3SO3H (5–10 eq), 25–60°C Superelectrophilic aromatic substitution ~56 Direct route, uses inexpensive reagent Requires strong superacid, moderate yield
Iodine-Mediated One-Pot Synthesis Benzoyl chloride + cyclohexylamine + I2, base Multi-component guanylation Moderate to excellent Mild, eco-friendly, high yield Requires iodine, base
Guanylation of Benzoylthioureas Benzoylthioureas + tBuOOH + amines Oxidative guanylation Good One-pot, simple workup Requires thiourea precursors

Research Findings and Notes

  • The superacid-catalyzed method using cyanoguanidine is notable for its directness and the use of inexpensive starting materials, but the reaction requires careful control of acid equivalents and temperature to optimize yield.

  • The iodine-mediated multi-component reaction offers a greener alternative with mild conditions and functional group tolerance, suitable for scale-up and diverse substrate scope.

  • Oxidative guanylation of benzoylthioureas provides a versatile approach to benzoylguanidines, which can be precursors to the target compound, with high purity and yields.

  • Theoretical studies support the formation of superelectrophilic intermediates as crucial to the success of these methods.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[bis(cyclohexylamino)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(cyclohexylamino)methylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of Benzamide, N-[bis(cyclohexylamino)methylene]-.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Substituted benzamides with different functional groups replacing the bis(cyclohexylamino)methylene group.

Scientific Research Applications

Benzamide, N-[bis(cyclohexylamino)methylene]- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N-[bis(cyclohexylamino)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight
Target Compound Benzamide N-[bis(cyclohexylamino)methylene] Not explicitly provided ~350–400 (estimated)
N-(bis(cyclohexylamino)methylene)-4-methylbenzenesulfonamide (4c) Sulfonamide Bis(cyclohexylamino)methylene + methylbenzene C₁₄H₂₄N₃O₂S 298.16
Imatinib Impurity 48 () Benzamide (multiple) Piperazine-linked bis(benzamide) + pyrimidinyl C₅₂H₄₈N₁₂O₂ 873.04
Thiadiazol-2-yl benzamide () Benzamide Thiadiazole ring + substituted methylene amino Variable ~300–400
Compound in Benzamide Diazepine ring + pyrimidinyl and benzyl groups C₄₅H₄₄N₈O₅ 776.88

Key Observations :

  • Imatinib Impurity 48 demonstrates how benzamide derivatives can achieve high molecular weights through polycyclic architectures, impacting pharmacokinetics.

Physicochemical Properties

NMR and IR Data Comparison:
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹)
4c () 7.77 (aromatic), 3.89–1.16 (cyclohexyl) 153.6 (C=O), 43.4 (N-CH₂) 3340 (N-H), 1576 (C=N)
Thiadiazole benzamide () Aromatic ~7.5–8.0, aliphatic ~3.0–4.0 ~165–170 (C=O), ~150 (thiadiazole) 1670–1700 (C=O)
  • The cyclohexyl groups in 4c and the target compound contribute to upfield shifts in aliphatic protons (δ 1.16–3.89 ppm).
  • Thiadiazole-containing benzamides () show distinct IR peaks for C=O and C=N bonds, similar to the target compound’s expected profile.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[bis(cyclohexylamino)methylene]- is a notable member of this class, exhibiting potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzamide, N-[bis(cyclohexylamino)methylene]- includes a benzamide core with two cyclohexylamino substituents. This configuration is crucial for its biological activity, influencing both its binding affinity and selectivity towards various biological targets.

Research indicates that Benzamide derivatives can interact with multiple biological pathways:

  • Androgen Receptor Inhibition : A structure-activity relationship study demonstrated that certain bis-benzamides effectively inhibit the androgen receptor (AR) coactivator interaction, which is vital in prostate cancer progression. For instance, compound 14d showed an IC50 value of 16 nM against prostate cancer cells by disrupting AR–PELP1 interactions, thus inhibiting AR transactivation and cell proliferation .
  • Cholinesterase Inhibition : Some benzamide derivatives have shown dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease. Compounds synthesized in recent studies exhibited IC50 values as low as 1.47 μM for AChE inhibition .

Structure-Activity Relationship (SAR)

The biological activity of Benzamide, N-[bis(cyclohexylamino)methylene]- is heavily influenced by its structural components:

  • Nitro Group Importance : The presence of a nitro group at the N-terminus has been identified as critical for maintaining biological activity. Modifications that remove or alter this group significantly reduce the inhibitory potency against AR .
  • Side Chain Modifications : Variations in the side chains attached to the benzamide core can lead to significant changes in activity. For example, the introduction of polar substituents can negatively impact binding affinity, while hydrophobic groups can enhance it .

Case Studies

Several studies have highlighted the efficacy of Benzamide derivatives in clinical settings:

  • Prostate Cancer Treatment : In vitro studies demonstrated that compounds like 14d effectively inhibited prostate cancer cell growth by blocking androgen receptor-mediated transcriptional activity. This suggests potential for development as a therapeutic agent in hormone-sensitive cancers .
  • Neurodegenerative Diseases : Recent findings indicate that certain benzamide derivatives can serve as dual inhibitors for cholinesterases, thereby enhancing cholinergic neurotransmission and potentially alleviating symptoms associated with Alzheimer's disease .

Data Summary

The following table summarizes key findings on the biological activity of Benzamide derivatives:

CompoundTargetIC50 Value (µM)Mechanism of Action
Compound 14dAndrogen Receptor0.016Inhibits AR–PELP1 interaction
Compound IIAChE1.47Dual cholinesterase inhibition
Compound IIIBuChE0.039Dual cholinesterase inhibition

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzamide, N-[bis(cyclohexylamino)methylene]- derivatives, and what characterization techniques are essential for confirming structural integrity?

  • Methodological Answer : Microwave-assisted synthesis is a validated method for producing benzamide derivatives, offering advantages in reaction speed and yield optimization. Post-synthesis, structural confirmation should involve:

  • 1H-NMR and 13C-NMR : To map hydrogen and carbon environments.

  • Mass Spectrometry : For molecular weight validation.

  • IR Spectroscopy : To identify functional groups (e.g., amide bonds).

  • Physical Characterization : Melting points and solubility profiles (Table 1).

  • Reference : Microwave synthesis protocols and characterization are detailed in studies involving analogous benzamide derivatives .

    Table 1 : Key Characterization Techniques and Objectives

    TechniqueObjectiveExample Data Type
    1H-NMRConfirm cyclohexylamino group placementδ 1.2–1.8 ppm (cyclohexyl)
    Mass SpecVerify molecular ion peak[M+H]+ at m/z 450
    IRIdentify amide C=O stretch~1650 cm⁻¹

Q. What safety protocols should be followed when handling Benzamide derivatives in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste.
  • Storage : Keep in sealed containers away from ignition sources; monitor for electrostatic discharge.
  • Reference : Safety guidelines align with SDS recommendations for structurally similar compounds .

Q. How should researchers approach storage and stability testing of Benzamide derivatives to ensure compound integrity?

  • Methodological Answer :

  • Storage Conditions : Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation.
  • Stability Testing :
  • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months).
  • Monitor via HPLC for purity changes.
  • Reference : Stability protocols are inferred from benzamide analogs with documented hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of Benzamide derivatives across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments using standardized conditions (e.g., solvent purity, temperature).
  • Database Comparison : Cross-check with authoritative sources like NIST Chemistry WebBook for thermodynamic data (e.g., ΔfH°).
  • Collaborative Analysis : Partner with independent labs to verify disputed properties.
  • Reference : Discrepancies in melting points or solubility can be addressed via multi-lab validation .

Q. What strategies are effective in elucidating the crystal structure and hydrogen-bonding interactions of complex Benzamide derivatives?

  • Methodological Answer :

  • X-Ray Crystallography : Resolve molecular packing and confirm stereochemistry.
  • Hydrogen Bond Analysis : Use software (e.g., Mercury) to measure bond distances (e.g., N–H···O interactions at 2.8–3.2 Å).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate formation.
  • Reference : Crystal structure studies of related benzamides highlight N–H···O networks critical for stability .

Q. What methodological considerations are critical when designing experiments to assess the biological activity of Benzamide derivatives with limited toxicological data?

  • Methodological Answer :

  • Tiered Testing : Begin with in vitro assays (e.g., cytotoxicity in HEK293 cells) before progressing to in vivo models.
  • Computational Predictions : Use QSAR models to estimate LD50 and prioritize compounds.
  • Dose Escalation : Start at 1–10 µM for cell-based assays, adjusting based on IC50 results.
  • Reference : Toxicity assessment frameworks for novel benzamides are outlined in regulatory guidelines .

Q. How can the lack of ecological toxicity data for Benzamide derivatives be addressed in environmental impact assessments?

  • Methodological Answer :

  • Predictive Modeling : Apply tools like ECOSAR to estimate LC50 for aquatic organisms.
  • Microcosm Studies : Evaluate biodegradation pathways in simulated soil/water systems.
  • Regulatory Compliance : Follow EPA guidelines (40 CFR Part 721) for waste disposal and reporting.
  • Reference : Ecological risk mitigation strategies are informed by EPA requirements for structurally regulated compounds .

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